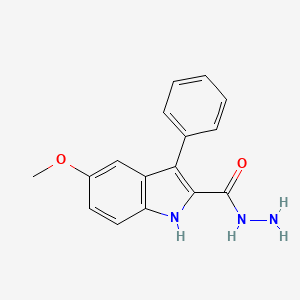![molecular formula C20H16N2S2 B14332626 3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione CAS No. 104616-27-5](/img/structure/B14332626.png)
3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione: is a compound belonging to the class of pyrrolo[3,4-c]pyrrole derivatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione typically involves the reaction of 3,6-dibromo-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione with 4-methylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of donor-acceptor polymers, which are crucial in the development of organic electronic devices .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the production of organic thin-film transistors and solar cells.
作用機序
The mechanism of action of 3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione involves its ability to participate in electron transfer processes. The compound’s structure allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved are primarily related to its interaction with other electronic materials, facilitating charge transfer and improving device performance .
類似化合物との比較
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 1,4-Diketo-3,6-bis(4-bromophenyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole
Uniqueness: 3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione is unique due to the presence of the 4-methylphenyl groups, which can influence its electronic properties and reactivity.
特性
CAS番号 |
104616-27-5 |
|---|---|
分子式 |
C20H16N2S2 |
分子量 |
348.5 g/mol |
IUPAC名 |
1,4-bis(4-methylphenyl)-3-sulfanyl-2H-pyrrolo[3,4-c]pyrrole-6-thione |
InChI |
InChI=1S/C20H16N2S2/c1-11-3-7-13(8-4-11)17-15-16(20(24)21-17)18(22-19(15)23)14-9-5-12(2)6-10-14/h3-10,21,24H,1-2H3 |
InChIキー |
MNJGPYVIJMRAON-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(N2)S)C(=NC3=S)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



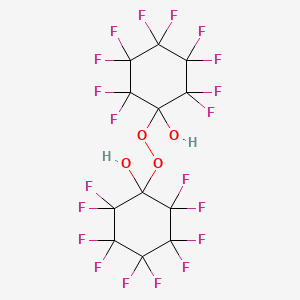
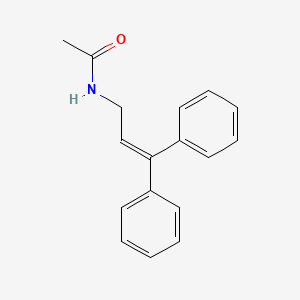
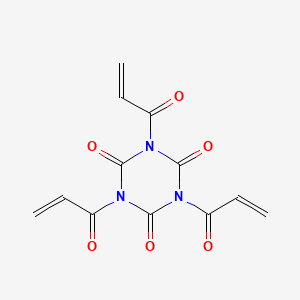
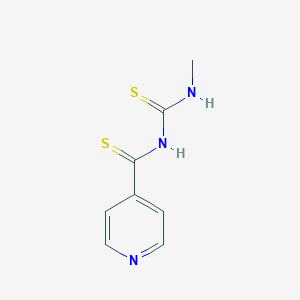

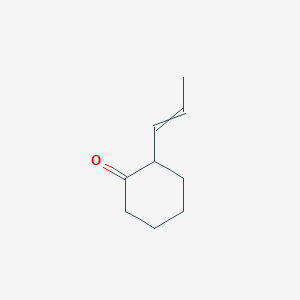
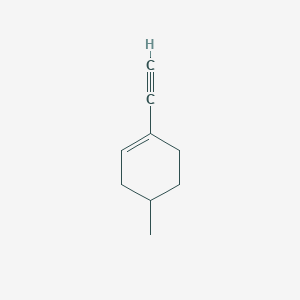
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
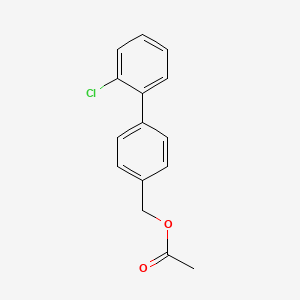
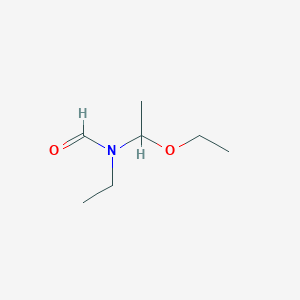
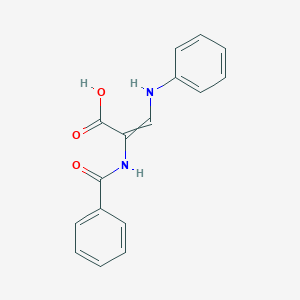
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
